aerucyclamide A

Description

Contextualization within Cyanobacterial Metabolites

Cyanobacteria, also known as blue-green algae, are a diverse group of photosynthetic prokaryotes found in a wide range of environments. chimia.ch They are prolific producers of a vast array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. chimia.ch These metabolites exhibit a remarkable diversity of chemical structures and biological activities. chimia.ch

Among the various classes of cyanobacterial secondary metabolites, peptides are particularly prominent. These include well-known toxins like microcystins, as well as other families such as aeruginosins, anabaenopeptins, cyanobactins, cyanopeptolins, microginins, and microviridins. nih.govasm.org Aerucyclamides, including aerucyclamide A, fall under the broader category of cyanobactins, which are ribosomally produced and post-translationally modified peptides. nih.gov

The production of these diverse secondary metabolites, including aerucyclamides, is a hallmark of cyanobacteria, particularly of the genus Microcystis. nih.govasm.org Research suggests that these compounds may play various ecological roles, such as defense against grazers, allelopathy (the chemical inhibition of one organism by another), and cell-to-cell communication. asm.org The study of these metabolites is crucial for understanding the ecological dynamics of cyanobacterial blooms and for exploring their potential applications in biotechnology and medicine. nih.govnih.gov

Discovery and Initial Characterization Background

This compound, along with its congener aerucyclamide B, was first isolated from the freshwater cyanobacterium Microcystis aeruginosa strain PCC 7806. nih.govresearchgate.net The discovery and characterization of these novel cyclic hexapeptides involved a combination of sophisticated analytical techniques.

The structural elucidation of this compound was accomplished using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org The absolute configuration of the amino acid components was determined through chemical degradation followed by Marfey's analysis, a method used to determine the stereochemistry of amino acids. nih.gov

Further research led to the isolation of aerucyclamides C and D from the same cyanobacterial strain, Microcystis aeruginosa PCC 7806. acs.org The structural work on these related compounds provided further confirmation of the aerucyclamide scaffold. acs.org It was also discovered that this compound can be chemically converted to aerucyclamide B through oxidation. nih.gov

The initial characterization of aerucyclamides also revealed their biological activity. They were found to be toxic to the freshwater crustacean Thamnocephalus platyurus. nih.govresearchgate.net This finding highlighted the potential ecological significance of these compounds and spurred further investigation into their bioactivities.

Structure

2D Structure

3D Structure

Propriétés

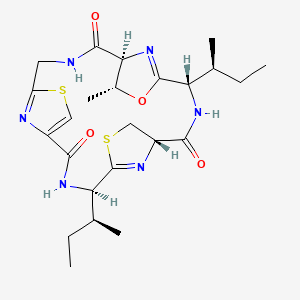

Formule moléculaire |

C24H34N6O4S2 |

|---|---|

Poids moléculaire |

534.7 g/mol |

Nom IUPAC |

(1S,4S,7R,8S,18R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),14,19(22)-tetraene-2,9,16-trione |

InChI |

InChI=1S/C24H34N6O4S2/c1-6-11(3)17-23-30-19(13(5)34-23)22(33)25-8-16-26-14(9-35-16)20(31)29-18(12(4)7-2)24-27-15(10-36-24)21(32)28-17/h9,11-13,15,17-19H,6-8,10H2,1-5H3,(H,25,33)(H,28,32)(H,29,31)/t11-,12-,13+,15+,17-,18+,19-/m0/s1 |

Clé InChI |

VJFRQMMMXJJUSM-VZGZUROSSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@@H](C4=N[C@H](CS4)C(=O)N1)[C@@H](C)CC |

SMILES canonique |

CCC(C)C1C2=NC(C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)N1)C(C)CC |

Synonymes |

aerucyclamide A |

Origine du produit |

United States |

Isolation and Natural Occurrence

Cyanobacterial Producers

Aerucyclamide A is produced by specific strains of freshwater, bloom-forming cyanobacteria, primarily within the genus Microcystis. mdpi.comresearchgate.net

The initial isolation and characterization of this compound were from the toxic freshwater cyanobacterium Microcystis aeruginosa PCC 7806. epfl.chnih.govacs.orgacs.org This particular strain is known to produce a wide array of bioactive peptides, including other aerucyclamides, microcystins, and cyanopeptolins. researchgate.netacs.orgacs.org Subsequent research has identified other M. aeruginosa strains as producers of aerucyclamides, including A, B, and C. researchgate.netifremer.frmdpi.com

In addition to M. aeruginosa, certain strains of Microcystis flos-aquae have been identified as producers of aerucyclamides. researchgate.net Notably, strain CPCC 461 has been shown to produce aerucyclamides A, B, and C. researchgate.netresearchgate.netmdpi.com

Table 1: Known Cyanobacterial Producers of this compound

| Genus | Species | Strain | Produced Aerucyclamides |

| Microcystis | aeruginosa | PCC 7806 | A, B, C, D epfl.chacs.orgblucher.com.br |

| Microcystis | aeruginosa | CPCC 299 | A, B, C researchgate.netmdpi.com |

| Microcystis | aeruginosa | CPCC 300 | A, B, C researchgate.netmdpi.com |

| Microcystis | flos-aquae | CPCC 461 | A, B, C researchgate.netmdpi.com |

Microcystis aeruginosa Strains

Isolation Methodologies from Biological Sources

The isolation of this compound from its natural cyanobacterial source is a multi-step process that begins with the cultivation and harvesting of the biomass, followed by extraction and chromatographic purification.

The process typically starts with the large-scale cultivation of a producing cyanobacterial strain, such as M. aeruginosa PCC 7806, in a suitable growth medium. acs.org Once a sufficient density is reached, the cellular biomass is harvested from the culture, often through centrifugation or filtration onto glass microfiber filters. acs.orgmdpi.com The collected biomass is then typically frozen or dried before extraction. acs.orgmdpi.com

Extraction of the cyanopeptides is commonly performed using an aqueous methanol (B129727) solution. acs.orguzh.ch The resulting crude extract contains a complex mixture of metabolites. To isolate this compound, which is a lipophilic compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. acs.org The extract is passed through a C18 column, and elution is carried out with a gradient of aqueous acetonitrile (B52724). acs.org this compound typically elutes when the acetonitrile concentration is above 40%. acs.org

Final purification often requires further chromatographic steps. The structure and configuration of the isolated compound are then established using a combination of spectroscopic methods, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.orgacs.org Chemical degradation, such as acid hydrolysis to break the peptide into its constituent amino acids, followed by analysis using methods like Marfey's method, is used to determine the stereochemistry of the amino acid residues. acs.orgacs.org

Table 2: General Steps for the Isolation of this compound

| Step | Description |

| 1. Cultivation & Harvest | Large-scale culture of a producing cyanobacterial strain (e.g., M. aeruginosa PCC 7806). Biomass is harvested by centrifugation or filtration. acs.orgmdpi.com |

| 2. Extraction | The harvested and often frozen or dried cells are extracted with a solvent, typically aqueous methanol, to create a crude extract. acs.orguzh.ch |

| 3. Chromatographic Purification | The crude extract is subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. This compound is separated from other compounds using a water/acetonitrile gradient. acs.org |

| 4. Structure Elucidation | The purified compound's structure is determined using HRMS and NMR. Chemical degradation and chiral analysis (e.g., Marfey's method) are used to confirm the configuration of the amino acids. acs.orgacs.orgacs.org |

Structural Elucidation and Characterization

Spectroscopic Approaches for Constitution Assignment

The initial step in unraveling the structure of aerucyclamide A involved determining its planar constitution—the sequence of atoms and their connectivity. This was primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in assembling the molecular framework of this compound. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to identify the individual amino acid residues and establish their sequence within the cyclic peptide. nih.govresearchgate.netamazonaws.com

Detailed analysis of 1H and 13C NMR spectra, in conjunction with 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the assignment of all proton and carbon signals. amazonaws.com These experiments revealed the presence of several key structural motifs, including isoleucine, threonine, and modified amino acid residues containing thiazoline (B8809763) and oxazoline (B21484) rings. nih.govmdpi.com The connectivity between these residues was pieced together by observing correlations in the HMBC spectrum, which show long-range couplings between protons and carbons. amazonaws.com

Table 1: Representative NMR Data for this compound Note: The following is a generalized representation of NMR data based on published information. Specific chemical shifts can vary depending on the solvent and experimental conditions.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Isoleucine Residue | |||

| α-H | ~4.5 | ~58 | To C=O of adjacent residue |

| β-H | ~1.9 | ~37 | |

| γ-CH2 | ~1.2, ~1.5 | ~25 | |

| γ-CH3 | ~0.9 | ~15 | |

| δ-CH3 | ~0.9 | ~11 | |

| Threonine-derived Oxazoline | |||

| α-H | ~5.2 | ~79 | To C=O of adjacent residue |

| β-H | ~4.8 | ~68 | |

| CH3 | ~1.3 | ~21 | |

| Cysteine-derived Thiazoline | |||

| α-H | ~5.4 | ~70 | To C=O of adjacent residue |

Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry (HRMS) was crucial for determining the elemental composition of this compound. The exact mass of the sodium adduct [M+Na]+ was measured as m/z 557.1982, which corresponded to a molecular formula of C24H34N6O4S2. acs.orguzh.ch This information was vital for confirming the types and numbers of atoms present in the molecule.

Tandem mass spectrometry (MS/MS) experiments provided further structural insights by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern helped to confirm the sequence of the amino acid residues that had been proposed based on NMR data. researchgate.netmdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

|---|---|---|---|

| [M+H]+ | 535.2156 | 535.2152 | C24H35N6O4S2+ |

Amino Acid Analysis

To confirm the identity of the constituent amino acids, this compound was subjected to acidic hydrolysis to break the peptide bonds and release the individual amino acid components. The resulting mixture of amino acids was then analyzed and compared to authentic standards. This analysis confirmed the presence of isoleucine and threonine. acs.org

Chemical Degradation and Stereochemical Assignment

While spectroscopic methods are powerful for determining the constitution of a molecule, they often cannot establish the absolute stereochemistry of chiral centers. For this compound, a combination of chemical degradation and chiral analysis techniques was employed to assign the configuration of its stereogenic centers.

Marfey's Method for Configuration Determination

The absolute configuration of the amino acid residues in this compound was determined using Marfey's method. acs.orgnih.gov This method involves the hydrolysis of the peptide, followed by derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). The resulting diastereomeric derivatives are then separated and analyzed by HPLC. By comparing the retention times of the derivatives from the natural product with those of derivatized authentic L- and D-amino acid standards, the absolute configuration of each amino acid can be determined.

For this compound, this analysis revealed the presence of L-threonine, D-cysteine, and a mixture of L-isoleucine and D-allo-isoleucine. acs.org The presence of both L- and D-amino acids is a common feature of non-ribosomally synthesized peptides. mdpi.com

Ozonolysis and Hydrolysis Products Analysis

While not explicitly detailed for this compound in the primary literature, ozonolysis is a powerful technique used for the structural analysis of related cyclamides, such as aerucyclamide C. amazonaws.com This method involves the cleavage of double bonds, such as those present in the oxazole (B20620) or thiazole (B1198619) rings, with ozone. Subsequent hydrolysis and analysis of the resulting fragments can provide further confirmation of the structure and stereochemistry of the precursor amino acids. For instance, ozonolysis of aerucyclamide C followed by hydrolysis and Marfey's analysis was used to determine the configuration of its constituent amino acids. amazonaws.com This approach, though not the primary method reported for this compound, represents a valuable tool in the structural elucidation of this class of compounds. researchgate.netacs.org

Comparative Structural Analysis with Congeners

Aerucyclamides are a group of closely related cyclic hexapeptides that exhibit variations in their amino acid residues and heterocyclic ring systems. nih.govmdpi.com These structural modifications lead to distinct physicochemical properties among the different congeners.

Aerucyclamide B is an oxidative derivative of this compound. acs.org The primary structural difference lies in one of the heterocyclic rings. This compound contains a thiazoline ring, which is oxidized to a thiazole ring in aerucyclamide B. nih.govmdpi.com This oxidation results in the loss of two hydrogen atoms, which is reflected in their respective molecular formulas. acs.org The conversion of this compound to aerucyclamide B can be achieved synthetically through oxidation with manganese dioxide (MnO₂). acs.orgnih.gov

Aerucyclamide C displays more significant structural divergence from this compound. The molecular formula for aerucyclamide C is C₂₄H₃₂N₆O₅S. secondarymetabolites.orgnih.gov A key difference is the substitution of one of the sulfur-containing heterocycles. While this compound possesses two sulfur-containing rings (a thiazoline and a thiazole), aerucyclamide C contains only one thiazole ring. nih.govacs.org In place of the second sulfur-containing heterocycle, aerucyclamide C incorporates an oxazole ring. acs.orgresearchgate.net This exchange of a thiazole/thiazoline for an oxazole accounts for the difference in their elemental compositions.

Aerucyclamide D also presents notable structural variations when compared to this compound. Aerucyclamide D differs from aerucyclamide B by the incorporation of a phenylalanine residue at position 6 and a unique methionine residue at position 4. nih.govmdpi.com Given that aerucyclamide B is the oxidized form of this compound (possessing a thiazole instead of a thiazoline), the differences between A and D include both the oxidation state of this heterocycle and the amino acid substitutions at positions 4 and 6. The molecular formula of aerucyclamide D is C₂₆H₃₀N₆O₄S₃. secondarymetabolites.orgacs.orgnpatlas.org

| Compound | Molecular Formula | Key Structural Differences from this compound |

|---|---|---|

| This compound | C₂₄H₃₄N₆O₄S₂ | Reference structure |

| Aerucyclamide B | C₂₄H₃₂N₆O₄S₂ | Contains a thiazole ring in place of a thiazoline ring (loss of 2 H atoms). acs.orgnih.govmdpi.com |

| Aerucyclamide C | C₂₄H₃₂N₆O₅S | Contains an oxazole ring instead of one of the sulfur-containing heterocycles. nih.govacs.org |

| Aerucyclamide D | C₂₆H₃₀N₆O₄S₃ | Contains a thiazole (like B), a phenylalanine at position 6, and a methionine at position 4. nih.govmdpi.comacs.org |

A defining characteristic of the aerucyclamide family is the presence of heterocyclic moieties formed from amino acid precursors like serine, threonine, and cysteine. researchgate.netresearchgate.net These cyclic peptides typically feature oxazole or thiazole derivatives at specific positions within their macrocyclic structure. nih.govmdpi.com

In this compound, the specific heterocyclic systems identified are:

An Oxazoline Ring: Derived from a threonine residue. acs.org

A Thiazoline Ring: This is a key feature that distinguishes it from aerucyclamide B. nih.govmdpi.com

A Thiazole Ring: In addition to the thiazoline, a more stable, fully aromatic thiazole ring is also present. researchgate.net

Biosynthesis and Genetic Pathways

Ribosomal Peptide Synthesis Mechanisms

Unlike many other cyanobacterial peptides such as microcystins and cyanopeptolins, which are assembled by large non-ribosomal peptide synthetase (NRPS) enzyme complexes, aerucyclamide A is a Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP). mdpi.comresearchgate.netresearchgate.net This means its initial peptide backbone is synthesized by the ribosome, the cell's standard protein-making machinery. mdpi.com The amino acid sequence of this initial "precursor peptide" is directly encoded in a structural gene. acs.orgmdpi.com

This ribosomal origin is a defining characteristic of the cyanobactin class of peptides. nih.gov The precursor peptide consists of a core peptide sequence, which will become the final natural product, flanked by N-terminal leader and C-terminal follower sequences. mdpi.comnih.gov These flanking sequences are crucial for recognizing and binding the enzymes responsible for the subsequent modifications. mdpi.com The synthesis pathway shares similarities with that of patellamide, another well-known ribosomal peptide from a symbiotic cyanobacterium. researchgate.netnih.gov

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for this compound production is located within a specific biosynthetic gene cluster (BGC) known as the microcyclamide (B1245960) (mca) cluster. mdpi.comnih.govpublish.csiro.au This cluster was identified in Microcystis aeruginosa strains, including PCC 7806, which is known to produce aerucyclamides. nih.govpublish.csiro.au The mca gene cluster in M. aeruginosa PCC 7806 is approximately 12.4 kb and shows significant similarity in gene order and function to the patellamide (pat) BGC. nih.gov

The mca gene cluster contains all the necessary genes for the biosynthesis of aerucyclamides. publish.csiro.au The core components identified in M. aeruginosa PCC 7806 include proteases, modification enzymes, and the precursor peptide itself. nih.govpublish.csiro.auresearchgate.net

| Gene | Proposed Function | Homolog in Patellamide Pathway |

| mcaA | N-terminal protease (Subtilisin-like) | patA |

| mcaB | Protein of unknown function | patB |

| mcaC | Protein of unknown function | patC |

| mcaD | Heterocyclase (part of a complex) | patD |

| mcaE | Precursor peptide | patE |

| mcaF | Putative dehydrogenase/oxidase | patF |

| mcaG | C-terminal protease and macrocyclase | patG |

Table 1: Components of the aerucyclamide (mca) biosynthetic gene cluster in Microcystis aeruginosa PCC 7806 and their homologs in the patellamide pathway. mdpi.comnih.govpublish.csiro.au

The precursor gene, mcaE, in the PCC 7806 strain is particularly noteworthy as it encodes four distinct peptide sequences that can be processed into different aerucyclamide variants. nih.gov The genetically encoded sequence ITGCIC is considered the linear precursor to both this compound and B. acs.orgnih.gov

This compound is classified as a cyanobactin, a major class of RiPPs. mdpi.commdpi.com Cyanobactins are defined by their ribosomal origin and a series of characteristic post-translational modifications. mdpi.comnih.gov Key features of this family include:

N-to-C Macrocyclization: The peptide is formed into a ring structure through a head-to-tail amide bond. mdpi.comnih.gov

Heterocyclization: Cysteine (Cys), Threonine (Thr), and Serine (Ser) residues within the precursor peptide are converted into five-membered heterocyclic rings—thiazolines/thiazoles and oxazolines/oxazoles, respectively. mdpi.comnih.govplos.org

Precursor Peptide Cleavage: The final cyclic product is liberated from its leader and follower sequences by dedicated proteases. mdpi.comnih.gov

mca Gene Cluster Components

Enzymatic Modifications and Post-Translational Processes

The transformation of the genetically encoded precursor peptide into the final, bioactive this compound involves a highly coordinated enzymatic cascade. mdpi.complos.org

First, the mcaE gene is translated by the ribosome to produce a linear precursor peptide. acs.orgmdpi.com This precursor is then acted upon by a heterocyclase enzyme complex, which includes the mcaD gene product. mdpi.com This enzyme catalyzes the cyclodehydration of specific Cys and Thr residues in the core peptide sequence, forming thiazoline (B8809763) and oxazoline (B21484) rings, respectively. mdpi.comresearchgate.net For this compound, this involves the formation of a thiazoline and an oxazoline ring. acs.org

Following heterocyclization, the precursor peptide is cleaved. Two subtilisin-like proteases, McaA (N-terminal protease) and McaG (C-terminal protease), are responsible for this process. mdpi.comnih.gov McaA removes the N-terminal leader sequence, while McaG cleaves the C-terminal follower sequence and, in the same step, catalyzes the crucial macrocyclization of the core peptide to form the cyclic backbone. mdpi.comnih.gov

Finally, the thiazoline ring within the cyclized intermediate can be further oxidized to a more stable thiazole (B1198619) ring, a reaction likely catalyzed by an FMN-dependent dehydrogenase, the mcaF gene product. acs.org The difference between this compound and its congener, aerucyclamide B, is the oxidation state of a thiazole ring; this compound possesses a thiazoline ring, whereas aerucyclamide B has a fully oxidized thiazole at the same position. mdpi.comacs.org It has been suggested that aerucyclamides A and B are the actual metabolites produced by the ribosomal pathway. acs.org

Chemical Synthesis and Analog Development

Total Synthesis Approaches to Aerucyclamide A and Related Congeners

The total synthesis of aerucyclamides presents a considerable challenge due to the presence of multiple chiral centers and sensitive heterocyclic rings (thiazoline, thiazole (B1198619), and oxazoline). Research has primarily focused on the total synthesis of aerucyclamide B, which shares the same macrocyclic core as this compound.

The first total synthesis of aerucyclamide B was accomplished through a convergent strategy. researchgate.net This approach involves the preparation of key linear fragments which are then coupled and cyclized. The general methodology can be summarized as follows:

Fragment Synthesis : Key building blocks, such as a dipeptide fragment and two different thiazole-containing fragments, are synthesized independently. researchgate.netblucher.com.br For instance, a dipeptide like Boc-L-Ile-L-allo-Thr-OMe can be prepared using standard peptide coupling reagents like HBTU. blucher.com.br Thiazole fragments are often constructed via the Hantzsch thiazole synthesis from a thioamide and an α-haloketone. blucher.com.br

Convergent Coupling : The synthesized fragments are then coupled to form a linear hexapeptide precursor.

Macrocyclization : The linear precursor undergoes an intramolecular cyclization to form the characteristic 18-membered ring of the aerucyclamides. This step is often performed in solution phase. researchgate.net

Final Modifications : The last step in the synthesis of aerucyclamide B involves the cyclodehydration of a β-hydroxyamide within the macrocycle to form the oxazoline (B21484) ring. researchgate.net This transformation has been achieved using reagents like Deoxo-Fluor. researchgate.net

While a direct total synthesis of this compound has not been as extensively detailed, the strategies developed for aerucyclamide B lay a clear blueprint, with the primary difference being the formation of the final thiazoline (B8809763) ring instead of a thiazole. mdpi.com

Chemical Conversions and Semisynthesis Strategies

Chemical transformations of naturally isolated aerucyclamides have been crucial for confirming the structures of different congeners and understanding their relationships.

Oxidation of this compound to Aerucyclamide B

This compound and B differ by a single oxidation state in one of the heterocyclic rings; this compound contains a thiazoline ring, which is oxidized to a thiazole in aerucyclamide B. nih.gov The direct conversion of this compound into aerucyclamide B has been successfully demonstrated, confirming their structural relationship. nih.gov

This semisynthesis is achieved by treating this compound with a mild oxidant. Researchers have reported the successful oxidation using manganese dioxide (MnO₂) in benzene (B151609) at elevated temperatures (50 °C). nih.gov This selective oxidation provided synthetic aerucyclamide B, which was identical to the natural product, thereby unambiguously linking the two structures. nih.gov

Hydrolysis of Aerucyclamide C to Microcyclamide (B1245960) 7806A and 7806B

The relationship between the aerucyclamides and another group of related compounds, the microcyclamides, was established through chemical hydrolysis. It was demonstrated that aerucyclamide C is a precursor to microcyclamides 7806A and 7806B. acs.orgnih.govepfl.ch

Acidic hydrolysis of aerucyclamide C, using reagents such as aqueous trifluoroacetic acid (CF₃CO₂H), leads to the formation of microcyclamide 7806A. acs.orgnih.govepfl.ch This reaction involves the opening of an oxazoline ring present in aerucyclamide C to form an O-acylated threonine ammonium (B1175870) residue, which is the key feature of microcyclamide 7806A. acs.orgacs.org Further treatment of microcyclamide 7806A under either acidic or basic conditions can then produce microcyclamide 7806B. acs.orgnih.govepfl.ch These chemical conversions strongly suggest that microcyclamides 7806A and 7806B are likely hydrolysis artifacts of the true natural product, aerucyclamide C. researchgate.net

Design and Synthesis of Aerucyclamide Analogues

The synthesis of aerucyclamide analogues is a key strategy for exploring the structure-activity relationships of this compound class, with a primary focus on enhancing their antiparasitic activities.

Macrocycle Analogues for Structure-Activity Exploration

Researchers have designed and synthesized a variety of macrocyclic analogues to probe how specific structural features influence biological activity. researchgate.netresearchgate.net These efforts often involve a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by cyclization in solution. researchgate.netresearchgate.net

Modifications have included altering the heterocyclic rings and the amino acid sequence. For example, a stable analogue of aerucyclamide B was synthesized where the sensitive 5-methyloxazoline ring was replaced with a more robust oxazole (B20620) ring. researchgate.net Another analogue featured the replacement of D-allo-Ile-Thz with L-Ile-Thz. researchgate.net The synthesis of a predicted metabolite, an analog of aerucyclamide B, was achieved using a convergent macrocycle-assembly of three heterocyclic building blocks and showed potent in vitro antiplasmodial activity. nih.gov These studies allow for a systematic evaluation of the importance of each component of the molecule for its biological function.

| Analogue Description | Synthetic Strategy | Purpose / Key Finding | Reference(s) |

| Aerucyclamide B Analogue | Convergent macrocycle-assembly from three heterocyclic building blocks. | Created a more stable analogue with good antiplasmodial activity (IC₅₀: 0.18 µM). | nih.gov |

| Cyclohexapeptide Analogues | Solid-phase peptide synthesis (SPPS) for linear precursor, followed by solution-phase cyclization. | Some analogues showed enhanced antiparasitic activity compared to natural aerucyclamides. | researchgate.net |

| Tris-azole Analogue | Synthesis of key fragments and macrocyclization. | Displayed the highest anti-trypanosomal activity in its series and a high selectivity index (150) for the parasite over mammalian cells. | researchgate.net |

Linear Analogues and Precursor Compounds

In addition to cyclic analogues, linear precursors and fragments of aerucyclamides have also been synthesized and evaluated. researchgate.netcsic.es These compounds are not only intermediates on the path to the final macrocycles but are also of interest for their own biological activities.

The synthesis of these linear fragments often employs standard peptide synthesis techniques. blucher.com.br Interestingly, research has shown that cyclization is not always a prerequisite for bioactivity. A linear analogue of aerucyclamide B, containing two thiazole rings and one oxazole ring, was found to have 2.5 times greater antitrypanosomal activity than the natural, cyclic aerucyclamide B. csic.es This finding challenges the general assumption that a rigid, cyclic structure is always superior for receptor binding and highlights the potential of linear aerucyclamide-based compounds as therapeutic leads. csic.es

Biological Activities and Functional Roles

Ecotoxicological Investigations

The presence of aerucyclamide A in freshwater ecosystems raises questions about its potential impact on aquatic life and biogeochemical processes. Research has focused on its toxicity to sensitive aquatic organisms and its influence on enzymatic activities crucial for nutrient cycling.

This compound has demonstrated notable toxicity towards the freshwater crustacean Thamnocephalus platyurus, a common model organism in ecotoxicological studies. researchgate.netnih.govnih.govacs.org When first isolated, aerucyclamides A and B were tested for acute toxicity against this crustacean. mdpi.com The lethal concentration 50 (LC50), which is the concentration required to kill 50% of the test population, was determined for this compound. researchgate.netnih.govnih.govacs.org Studies have reported the LC50 value for this compound to be 30.5 µM. researchgate.netnih.govnih.govacs.orgmdpi.com For comparison, its congener, aerucyclamide B, exhibited a similar toxicity with an LC50 value of 33.8 µM. researchgate.netnih.govnih.govmdpi.com These findings classify aerucyclamides as toxins with the potential to harm freshwater crustaceans. researchgate.net It is important to note that while the photodegradation products of this compound were assessed for toxicity, they did not show any measurable toxicity to Thamnocephalus platyurus. researchgate.net

| Compound | Organism | LC50 (µM) | Reference |

|---|---|---|---|

| This compound | Thamnocephalus platyurus | 30.5 | researchgate.netnih.govnih.govacs.orgmdpi.com |

| Aerucyclamide B | Thamnocephalus platyurus | 33.8 | researchgate.netnih.govnih.govmdpi.com |

Beyond direct toxicity to organisms, this compound can influence ecosystem dynamics by inhibiting key aquatic enzymes involved in nutrient cycling. ethz.chchimia.chnih.gov Research has shown that purified this compound inhibits bacterial leucine (B10760876) aminopeptidase (B13392206) in the low mg/L range. ethz.chchimia.chnih.gov This inhibition of aminopeptidase activity can reduce the turnover of nutrients and carbon substrates. ethz.chchimia.chnih.gov In contrast, the effect on alkaline phosphatase was less pronounced. ethz.chchimia.chnih.govresearchgate.net The inhibition of these ubiquitous hydrolytic enzymes suggests that this compound, along with other cyanopeptides, can alter the food web and nutrient cycling in freshwater ecosystems experiencing cyanobacterial blooms. researchgate.net The production of compounds like this compound that negatively influence digestive enzymes in zooplankton is a known defense mechanism of Microcystis. mdpi.com

Toxicity to Freshwater Crustaceans (Thamnocephalus platyurus)

Antiparasitic Activities

In the search for new therapeutic agents, this compound and its analogs have been evaluated for their activity against various parasites, demonstrating significant potential, particularly against the causative agents of malaria and trypanosomiasis. researchgate.netscite.ai

This compound and its related compounds have shown inhibitory activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. scite.airesearchgate.net While aerucyclamide B is the most potent of the series with a submicromolar IC50 value of 0.7 µM against the chloroquine-resistant K1 strain of P. falciparum, this compound also exhibits antiplasmodial activity. mdpi.comuzh.chepfl.ch The reduction of a thiazole (B1198619) to a thiazoline (B8809763), which is a structural difference between aerucyclamide B and A, leads to a decrease in antiplasmodial activity by an order of magnitude. epfl.ch Aerucyclamides A, C, and D demonstrated low micromolar IC50 values against P. falciparum. mdpi.com Specifically, this compound has a reported IC50 value of 7.9 µM against the K1 strain. The antiplasmodial activity of these compounds is selective, as they show low cytotoxicity against rat myoblast cell lines. uzh.chepfl.ch A synthetic analog of aerucyclamide B also exhibited potent in vitro antiplasmodial activity with an IC50 of 0.18 µM against the K1 strain. nih.gov

| Compound | Parasite Strain | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Plasmodium falciparum K1 | 7.9 | |

| Aerucyclamide B | Plasmodium falciparum K1 | 0.7 | mdpi.comuzh.chepfl.ch |

| Aerucyclamide C | Plasmodium falciparum K1 | 2.3 | epfl.ch |

| Aerucyclamide D | Plasmodium falciparum K1 | 6.3 | epfl.ch |

| Synthetic aerucyclamide B analog | Plasmodium falciparum K1 | 0.18 | nih.gov |

Aerucyclamides have also been investigated for their activity against trypanosomes, the protozoan parasites that cause diseases such as African sleeping sickness (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi). projectshelve.comteras.ng Aerucyclamide C has shown notable activity against Trypanosoma brucei rhodesiense, with a reported IC50 value of 9.2 µM. researchgate.netnih.gov Aerucyclamide B also displayed antitrypanosomal activity against T. b. rhodesiense with an IC50 of 15.9 µM. nih.gov Furthermore, against Trypanosoma cruzi, aerucyclamide C exhibited an IC50 of 9.2 µM. mdpi.com The selectivity of these compounds for the parasites over mammalian cells makes them interesting candidates for further drug development. researchgate.net

| Compound | Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| Aerucyclamide B | Trypanosoma brucei rhodesiense | 15.9 | nih.gov |

| Aerucyclamide C | Trypanosoma brucei rhodesiense | 9.2 | researchgate.netnih.gov |

| Aerucyclamide C | Trypanosoma cruzi | 9.2 | mdpi.com |

Antiplasmodial Effects (Plasmodium falciparum)

Enzyme Inhibition Profiles

The biological activities of this compound are intrinsically linked to its ability to interact with and inhibit specific enzymes. While some cyanopeptides are known for their potent inhibition of a broad range of proteases, the inhibitory profile of this compound appears to be more selective. researchgate.netmdpi.com

Initial studies indicated that aerucyclamides did not inhibit trypsin, thrombin, or elastase. mdpi.com However, more recent research has demonstrated that purified this compound can inhibit bacterial leucine aminopeptidase. ethz.chchimia.chnih.gov Specifically, exposure to 10 µM of this compound resulted in up to 29% inhibition of aminopeptidase. researchgate.net In contrast, the same concentration did not lead to the inhibition of alkaline phosphatase. researchgate.net This selective inhibition of aminopeptidases, which are involved in protein degradation, could be a contributing factor to the observed ecotoxicological and antiparasitic effects. ethz.chchimia.chnih.govresearchgate.net The structural characteristics of aerucyclamides, being entirely cyclic peptides, differ from other cyanopeptides like microcystins or cyanopeptolins which have exocyclic residues that are often crucial for their potent enzyme inhibition. mdpi.com

Aminopeptidase Inhibition

This compound has been identified as a notable inhibitor of certain aminopeptidases. Research has shown that purified this compound, along with other cyanopeptides like microcystins and cyanopeptolin A, inhibits bacterial leucine aminopeptidase. ethz.chchimia.chnih.gov This inhibition is observed at concentrations in the low milligram per liter range. ethz.chchimia.chnih.gov Studies using extracts from Microcystis aeruginosa found that the apolar fractions, which contained high concentrations of aerucyclamides, caused strong inhibition of aminopeptidase. ethz.chusp.br This inhibitory action against ubiquitous hydrolytic enzymes suggests that this compound can interfere with the metabolic functions of various organisms and the broader turnover of nutrients in aquatic systems. ethz.chchimia.ch

| Enzyme | Source Organism of Enzyme | Inhibitor | Observation | Reference |

|---|---|---|---|---|

| Leucine Aminopeptidase | Bacterial | This compound | Inhibition observed at low mg/L concentrations. | ethz.chchimia.chnih.gov |

| Aminopeptidase | Bacterial | Apolar extracts of M. aeruginosa (rich in aerucyclamides) | Strong inhibition observed. | ethz.chusp.br |

Phosphatase Inhibition

The inhibitory effect of this compound on phosphatases is considerably less pronounced than its effect on aminopeptidases. ethz.chchimia.chnih.gov While cyanobacterial extracts containing a variety of peptides, including aerucyclamides, demonstrated some inhibition of alkaline phosphatase, the effect was modest. ethz.chchimia.ch When tested directly, purified this compound was found to have a much weaker impact on phosphatase compared to its significant inhibition of aminopeptidase. ethz.chnih.gov For instance, studies noted that E. coli alkaline phosphatase was only slightly inhibited even at high concentrations of related cyanotoxins, confirming that this class of enzymes is not a primary target for this compound. chimia.ch

Serine Protease Inhibition

The role of aerucyclamides as serine protease inhibitors is not strongly established, unlike other cyanopeptide classes such as cyanopeptolins and aeruginosins, which are known for potent inhibition of these enzymes. researchgate.netresearchgate.netmdpi.com While the broader class of cyclamides has been associated with mild toxicity related to serine protease inhibition, specific studies on related compounds like microcyclamides found no inhibition of key serine proteases like trypsin, thrombin, or elastase. mdpi.com Currently, there is a lack of direct evidence demonstrating significant inhibitory activity of purified this compound against common serine proteases.

Cytotoxicity against Model Cell Lines

This compound has demonstrated notable cytotoxic activity, particularly against parasitic protozoa, which serve as important model cell lines in disease research. mdpi.comlib4ri.ch It has shown potent activity against the malaria parasite Plasmodium falciparum and the parasite responsible for sleeping sickness, Trypanosoma brucei. mdpi.comnih.gov Conversely, one study reported no inhibitory activity for aerucyclamides against HeLa (human cervical cancer) cells or in standard antiproliferative assays. nih.gov The most significant cytotoxic effects have been documented against various parasitic protozoa, with specific half-maximal inhibitory concentrations (IC₅₀) determined. mdpi.comnih.gov Aerucyclamide B, which differs from this compound only by the oxidation state of a thiazole ring, showed even greater potency against P. falciparum. mdpi.comsemanticscholar.org

| Compound | Target Organism (Cell Line) | Activity (IC₅₀) | Reference |

|---|---|---|---|

| This compound | Plasmodium falciparum | Low micromolar (µM) range | mdpi.com |

| Aerucyclamide B | Plasmodium falciparum (K1 strain) | 0.7 µM | mdpi.comsemanticscholar.org |

| Aerucyclamide C | Plasmodium falciparum (K1 strain) | 2.3 µM | nih.gov |

| Aerucyclamide C | Trypanosoma brucei rhodesiense | 9.2 µM | nih.gov |

| Aerucyclamide C | Trypanosoma cruzi | 9.2 µM | mdpi.com |

| Aerucyclamide D | Plasmodium falciparum (K1 strain) | 6.3 µM | nih.gov |

Role in Inter-organismal Interactions

In aquatic environments, this compound plays a crucial role in the chemical ecology of its producer, Microcystis aeruginosa, influencing its interactions with other organisms.

Allelopathic Effects in Aquatic Ecosystems

Allelopathy refers to the chemical inhibition of one organism by another, and this compound exhibits such properties. The compound is toxic to various aquatic invertebrates, which is a clear allelopathic effect. lib4ri.chnih.gov When first isolated, aerucyclamides A and B were found to be toxic to the freshwater crustacean Thamnocephalus platyurus, with LC₅₀ (lethal concentration for 50% of the population) values of 30.5 µM and 33.8 µM, respectively. researchgate.netmdpi.comnih.govnih.gov This toxicity to grazers and other small aquatic organisms demonstrates its role in mediating competitive interactions and structuring aquatic communities. nih.govnih.gov Studies have also shown that apolar extracts from M. aeruginosa, rich in aerucyclamides, were the primary contributors to the acute toxicity observed in fairy shrimp. usp.br

Anti-grazing Hypotheses in Cyanobacteria-Daphnia Interactions

There is compelling evidence to suggest that this compound functions as an inducible chemical defense against grazing by zooplankton, particularly the water flea Daphnia magna. researchgate.networktribe.com Research has shown that when the producing cyanobacterium, Microcystis aeruginosa PCC7806, is exposed to chemical cues (infochemicals) released by Daphnia, it responds by increasing the intracellular concentrations of aerucyclamides A and D. ifremer.frnih.gov This response strongly indicates a protective or anti-grazing function for these compounds. researchgate.netifremer.frnih.gov The hypothesis is that grazing pressure from Daphnia triggers the cyanobacterium to produce more of these toxic or inhibitory peptides to deter the grazer, thereby gaining a survival advantage. ifremer.frmdpi.com This inducible defense mechanism is a classic example of the co-evolutionary arms race between producers and consumers in aquatic ecosystems.

Structure Activity Relationship Sar Studies

Influence of Thiazole (B1198619) versus Thiazoline (B8809763) Moieties on Biological Activity

A key structural difference among the aerucyclamides is the oxidation state of the sulfur-containing heterocycle, which can be either a thiazole or a thiazoline ring. This single modification has a profound impact on the compound's biological activity.

Aerucyclamide A features a thiazoline ring, which is a saturated version of the thiazole ring found in aerucyclamide B. chimia.ch The conversion of this compound to aerucyclamide B can be achieved through chemical oxidation. chimia.chresearchgate.net Comparative studies of these two closely related compounds have consistently demonstrated that the aromatic thiazole moiety is crucial for enhanced bioactivity.

The reduction of the isoleucylthiazole (Ile-Tzl) residue in aerucyclamide B to an isoleucylthiazoline (Ile-Tzn) residue in this compound results in a significant decrease in antiplasmodial activity. mdpi.com Specifically, the antiplasmodial activity against Plasmodium falciparum is about tenfold lower for this compound compared to aerucyclamide B. chimia.ch Further studies have quantified this difference, showing that aerucyclamide B exhibits antiplasmodial and antitrypanosomal activities that are 7- and 4-fold higher, respectively, than those of this compound. csic.es This suggests that the planar, aromatic nature of the thiazole ring may be important for target interaction, possibly through π-stacking with aromatic amino acids or other heterocycles in the biological target. csic.es

| Compound | Heterocyclic Moiety | Target Organism | Activity (IC₅₀) | Fold Difference | Reference |

| This compound | Thiazoline | Plasmodium falciparum | ~7.0 µM | 10x less active | chimia.ch |

| Aerucyclamide B | Thiazole | Plasmodium falciparum | 0.7 µM | - | chimia.ch |

| This compound | Plasmodium falciparum | - | 7x less active | csic.es | |

| Aerucyclamide B | Thiazole | Plasmodium falciparum | - | - | csic.es |

| This compound | Trypanosoma brucei | 9.2 µM | 4x less active | researchgate.netcsic.es | |

| Aerucyclamide B | Thiazole | Trypanosoma brucei | - | - | csic.es |

Impact of Amino Acid Substitutions and Cyclization on Bioactivity

The specific sequence of amino acids and the cyclic structure of aerucyclamides are critical determinants of their biological function. mdpi.com Cyclization is a common strategy in natural products that is thought to enhance selective binding, increase potency, and improve stability by providing resistance to enzymatic degradation. mdpi.com The rigid, disk-like conformation of cyclic peptides can also make them more permeable to cells than their linear counterparts. mdpi.com

However, the role of cyclization in aerucyclamides is not straightforward. Challenging the general assumption, a study found that a linear analogue of aerucyclamide B was twice as active against T. brucei and had a specificity index 30 times higher than its natural, circularized version. csic.es This suggests that for certain targets, the conformational flexibility of a linear precursor might be advantageous.

Amino acid substitutions also play a significant role. Aerucyclamide D, for example, differs from aerucyclamide B by the substitution of an isoleucine with a phenylalanine at position 6 and the presence of a unique methionine at position 4. researchgate.netresearchgate.net While detailed activity data for these specific substitutions are part of ongoing research, SAR studies on related cyclic peptides show that replacing larger hydrophobic amino acids like Phe, Met, and Ile with a smaller residue like Gly can significantly affect biological activity. mdpi.com The stereochemistry of the amino acids is also vital; for instance, the inclusion of D-amino acids in some cyanobacterial peptides has been shown to significantly improve their trypanocidal activity. csic.es

| Modification | Compound/Analogue | Effect on Bioactivity | Target | Reference |

| Linearization | Linear Aerucyclamide B Analogue | 2x more active than cyclic form | Trypanosoma brucei | csic.es |

| Amino Acid Substitution | Aerucyclamide D (vs. B) | Contains Phe at position 6 and Met at position 4 | Antiparasitic | researchgate.netresearchgate.net |

| General Principle | Cyclization | Generally enhances potency and stability | Various | mdpi.com |

Exploration of Analogue Modifications on Biological Activity

The development of synthetic analogues of aerucyclamides has opened avenues for exploring novel chemical space and optimizing biological activity. These studies involve modifying various parts of the aerucyclamide scaffold, including the heterocyclic rings, the peptide backbone, and the side chains.

One area of exploration has been the synthesis of macrocycle analogues with altered peptide sequences or ring structures. In a search for new antiparasitic drug candidates, several macrocycle analogues of aerucyclamides were synthesized. researchgate.net Two of these compounds demonstrated anti-trypanosomal activity comparable to that of the natural aerucyclamides B and C. researchgate.net Notably, one highly active linear analogue, which contained two thiazole rings and one oxazole (B20620) ring, showed a 2.5-fold improvement in antitrypanosomal activity compared to the cyclic aerucyclamide B. csic.es Another analogue achieved a 150-fold selectivity for the parasite over murine macrophage cells, highlighting the potential for designing derivatives with improved therapeutic windows. researchgate.net

Other modifications have targeted specific functional groups. In one SAR study, replacing the N-methyl group in an aerucyclamide-related structure with larger substituents led to a decrease in antiplasmodial activity but an increase in general cytotoxicity. chimia.ch This indicates that the N-methyl group is important for selective antiparasitic action. Furthermore, the creation of dimeric structures linked at the N(2) position resulted in compounds with very potent inhibitory activity (18 nM for one dimer) and high selectivity (SI >2500), demonstrating a novel strategy for enhancing bioactivity. chimia.ch

| Analogue Type | Modification | Key Finding | Target Organism | Reference |

| Linear Analogue | Contained two thiazole and one oxazole ring | 2.5x improved activity over cyclic aerucyclamide B | Trypanosoma brucei | csic.es |

| Macrocycle Analogue | Undisclosed structural changes | Similar activity to aerucyclamides B & C; one analogue had SI=150 | Trypanosoma brucei | researchgate.net |

| N-Methyl Substitution | Replacement with larger groups | Decreased antiplasmodial activity, increased cytotoxicity | Plasmodium falciparum | chimia.ch |

| Dimeric Structure | Linked via N(2) position | Potent inhibitory activity (18 nM) and high selectivity (SI >2500) | Plasmodium falciparum | chimia.ch |

Environmental Fate and Ecological Dynamics

Environmental Occurrence and Distribution in Aquatic Ecosystems

Aerucyclamide A is a cyanopeptide produced by cyanobacteria, such as Microcystis aeruginosa, and has been detected in freshwater environments experiencing cyanobacterial blooms. researchgate.netnih.govnih.gov These blooms can lead to the release of a complex mixture of secondary metabolites, including aerucyclamides, into the water column. nih.govnih.gov While research into the full extent of its distribution is ongoing, the presence of this compound is closely linked to the proliferation of these toxin-producing cyanobacteria. researchgate.netnih.gov The compound has been isolated and purified from cyanobacterial extracts for research purposes. researchgate.netnih.govnih.gov

Photodegradation Pathways and Kinetics in Natural Waters

In sunlit surface waters, photodegradation is a key process influencing the fate of many organic compounds. nih.gov For this compound, studies have shown that it is relatively stable under direct exposure to sunlight, as it does not absorb light within the solar spectrum. researchgate.net However, its degradation is significantly influenced by indirect photochemical reactions. researchgate.netnih.gov The half-life of this compound during photodegradation is noted to be considerably longer than that of other cyanotoxins like microcystin-LR. researchgate.netnih.gov

Role of Hydroxyl Radicals (•OH) in Photodegradation

The primary driver of this compound's indirect photodegradation is the hydroxyl radical (•OH), a highly reactive oxygen species. researchgate.netnih.govresearchgate.net In simulated natural water conditions, oxidation by •OH radicals accounts for approximately 72% of the compound's indirect photodegradation. researchgate.netnih.gov The reaction between this compound and hydroxyl radicals is rapid, with a bimolecular reaction rate constant determined to be (6.4 ± 0.2) × 10⁹ M⁻¹ s⁻¹. researchgate.netnih.gov

Identification of Major Reactive Sites (Thiazoline, Thiazole)

The molecular structure of this compound contains heterocyclic rings that are susceptible to oxidative attack. Research has identified the thiazoline (B8809763) and thiazole (B1198619) moieties as the major reactive sites for hydroxyl radicals. researchgate.netnih.govacs.org The thiazole group, in particular, is a key site for reactions with singlet oxygen, another reactive species, although its reaction rate is relatively low. researchgate.netacs.org

Hydrogen Abstraction and Gradual Hydroxylation Mechanisms

The degradation of this compound by hydroxyl radicals proceeds through specific chemical pathways. High-resolution mass spectrometry analysis has revealed that hydrogen abstraction and subsequent gradual hydroxylation are the principal photodegradation mechanisms. researchgate.netnih.gov This involves the removal of a hydrogen atom from the molecule, creating a radical species that then reacts with water or other oxygen-containing molecules to add hydroxyl groups. acs.org

Interaction with Dissolved Organic Matter (DOM)

Dissolved organic matter (DOM) in aquatic environments plays a dual role in the photodegradation of compounds like this compound. researchgate.netnih.gov DOM can act as a photosensitizer, absorbing sunlight and producing reactive species like hydroxyl radicals that degrade the compound. nih.govacs.org Conversely, DOM can also act as a light screen, reducing the amount of sunlight available for photochemical reactions, and can quench reactive species, thereby inhibiting degradation. researchgate.netacs.org The presence of phycocyanin, a pigment released by cyanobacteria and a component of algogenic organic matter (AOM), can also influence photodegradation processes. researchgate.net

Reactivity with Other Oxidants (e.g., Ozone) in Aquatic Environments

Ozone (O₃) is a powerful oxidant used in water treatment to remove a wide range of contaminants, including cyanotoxins. nih.govoxidationtech.comacs.org Studies on the reactivity of various cyanometabolites with ozone have shown that compounds containing heterocycles, like this compound, can have varying reaction rates. nih.gov For some heterocyclic compounds, the reaction with ozone may be relatively slow, suggesting that at a typical environmental pH, direct ozonation may only lead to partial degradation. nih.govacs.org In such cases, the hydroxyl radicals formed during the ozonation process may play a more significant role in their removal. nih.govacs.org

Interactive Data Table: Reaction Kinetics of this compound

| Parameter | Value | Reference |

| Bimolecular reaction rate constant with •OH | (6.4 ± 0.2) × 10⁹ M⁻¹ s⁻¹ | researchgate.netnih.gov |

| Contribution of •OH to indirect photodegradation | ~72% | researchgate.netnih.gov |

| Bimolecular reaction rate constant with ¹O₂ | 1.2 × 10⁴ M⁻¹ s⁻¹ | acs.org |

Ecological Significance within Harmful Cyanobacterial Blooms

This compound, a cyclic hexapeptide produced by the bloom-forming cyanobacterium Microcystis aeruginosa, plays a multifaceted role in the ecological dynamics of harmful cyanobacterial blooms (cyanoHABs). frontiersin.org While historically less studied than potent hepatotoxins like microcystins, emerging research highlights the significance of aerucyclamides and other diverse secondary metabolites in shaping the aquatic environment. researchgate.netresearchgate.net These compounds are not merely passive byproducts; they are bioactive molecules that can influence inter- and intraspecific interactions, contributing to the dominance and persistence of M. aeruginosa in freshwater ecosystems. nih.govnih.gov

The production of this compound is part of a complex metabolic profile within Microcystis species. frontiersin.org Studies have shown that cyanobacterial blooms release a wide array of secondary metabolites, and the relative concentrations of these compounds can shift in response to environmental cues and biotic interactions. researchgate.netnih.gov For instance, the presence of grazers such as the freshwater crustacean Daphnia has been observed to induce an elevated production of other aerucyclamide variants, suggesting a role for these peptides as a chemical defense mechanism against predation. nih.gov This inducible defense may help Microcystis deter herbivores and maintain high population densities during a bloom.

Furthermore, the production of aerucyclamides may have an intricate relationship with other well-known cyanotoxins. Research on different strains of M. aeruginosa has revealed that a mutant strain incapable of producing microcystin (B8822318) produced higher concentrations of other peptides, including aerucyclamides. nih.govnih.gov This suggests a potential metabolic trade-off or a complementary function among different classes of secondary metabolites, allowing various strains to thrive under different ecological pressures. nih.gov The co-occurrence of numerous cyanopeptides, including aerucyclamides and microcystins, is common in both laboratory cultures and natural bloom events, creating a complex chemical environment whose total toxicological impact is still being unraveled. researchgate.netmdpi.com The release of these metabolites, often occurring during the collapse and lysis of bloom cells, can act as a chemical signal to surviving cells, potentially influencing their metabolic state and preparing them for future environmental challenges. worktribe.comepa.gov

The ecological relevance of this compound is underscored by its demonstrated bioactivity and toxicity against various aquatic organisms. mdpi.comresearchgate.net Although its environmental concentrations are not as routinely monitored as those of microcystins, some studies suggest that cyclamides can be present in amounts equal to or greater than microcystins. researchgate.net The toxicity of aerucyclamides to primary consumers and other microorganisms likely influences the microbial community structure and food web dynamics within a bloom. researchgate.netresearchgate.net

Detailed Research Findings

Scientific investigations have quantified the toxic effects of this compound and its related compounds on several organisms, providing insight into their potential ecological impact. These findings are crucial for understanding the risks posed by these often-unmonitored metabolites produced during cyanoHABs.

Initial studies identified aerucyclamides A and B from the cyanobacterium Microcystis aeruginosa PCC 7806 and established their toxicity to the freshwater crustacean Thamnocephalus platyurus. researchgate.net Subsequent research isolated aerucyclamides C and D from the same strain and explored their antiparasitic properties. researchgate.net These studies have shown that aerucyclamides possess significant bioactivity, with some variants exhibiting potent effects at low micromolar concentrations against protozoan parasites. researchgate.netmdpi.com

One study highlighted that in a specific culture of M. aeruginosa, the production of aerucyclamides surpassed that of microcystins, accounting for a significant portion of the secondary metabolites. researchgate.net Another investigation into the physiological interactions between Daphnia magna and M. aeruginosa PCC7806 found that the presence of the grazer led to an increased production of aerucyclamides B and D. nih.gov This points to an active, inducible defense role for these compounds. The study also noted the active export of another related compound, microcyclamide (B1245960) 7806A, into the surrounding medium in response to grazing pressure, suggesting a complex strategy of chemical defense. nih.gov

The table below summarizes the reported toxicological data for this compound and its congeners against various organisms.

Interactive Data Table: Toxicity of Aerucyclamides

| Compound | Test Organism | Assay Type | Result (IC₅₀/LC₅₀) | Source(s) |

| This compound | Thamnocephalus platyurus (fairy shrimp) | Acute Toxicity | LC₅₀: 30.5 µM | mdpi.comresearchgate.net |

| This compound | Plasmodium falciparum (malaria parasite) | Antiplasmodial Activity | IC₅₀: Low micromolar | mdpi.com |

| Aerucyclamide B | Thamnocephalus platyurus (fairy shrimp) | Acute Toxicity | LC₅₀: 33.8 µM | mdpi.comresearchgate.net |

| Aerucyclamide B | Plasmodium falciparum (malaria parasite) | Antiplasmodial Activity | IC₅₀: 700 nM | mdpi.com |

| Aerucyclamide C | Plasmodium falciparum (malaria parasite) | Antiplasmodial Activity | IC₅₀: Low micromolar | mdpi.com |

| Aerucyclamide C | Trypanosoma brucei rhodesiense (parasite) | Antitrypanosomal Activity | IC₅₀: 9.2 µM | mdpi.com |

| Aerucyclamide D | Plasmodium falciparum (malaria parasite) | Antiplasmodial Activity | IC₅₀: Low micromolar | mdpi.com |

Advanced Research Methodologies and Future Directions

Advanced Spectroscopic Techniques in Structural Analysis

The initial structural elucidation of aerucyclamide A and its congeners (B, C, and D) was primarily accomplished through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgacs.orgresearchgate.net These foundational studies established the cyclic hexapeptide nature of aerucyclamides, characterized by the presence of thiazole (B1198619) and oxazole-containing residues. mdpi.com

Beyond these initial reports, advanced spectroscopic methods are providing deeper insights. High-field NMR spectroscopy, often utilizing cryogenic probes, has become instrumental in the discovery and characterization of a wide array of cyanobacterial metabolites, including new aerucyclamide variants from complex environmental samples. usp.br Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are routinely used to piece together the complex spin systems and establish the connectivity of the atoms within the molecule. mdpi.comnih.gov

While direct X-ray crystallographic data for this compound has not been prominently reported, this technique has been crucial for confirming the stereochemistry of related oxazole (B20620)/thiazole-containing peptides. acs.orgmdpi.com For instance, the structures of other marine-derived cyclic peptides have been confirmed by X-ray diffraction, providing a powerful tool for unambiguously determining three-dimensional architecture, which is vital for understanding biological function. acs.orgmdpi.com The application of X-ray crystallography to novel aerucyclamide derivatives remains a future possibility for confirming stereochemical assignments.

Proteomic and Metabolomic Approaches to Elucidate Biological Mechanisms

Metabolomics, particularly when coupled with high-resolution mass spectrometry (HRMS), has emerged as a powerful tool for studying this compound. Untargeted metabolomic approaches using techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) allow for the comprehensive profiling of secondary metabolites in Microcystis aeruginosa, the cyanobacterium that produces aerucyclamides. mdpi.comfrontiersin.org These studies reveal that in some strains, aerucyclamides can be among the most dominant oligopeptides produced, sometimes even more abundant than the well-known toxins, microcystins. mdpi.com

Global Natural Products Social Molecular Networking (GNPS) is a significant advancement in this area. It is a computational strategy that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, allowing for the visualization of "molecular families." This has been successfully used to identify clusters of known aerucyclamides (A, B, and C) and to highlight potential new, uncharacterized analogues within Microcystis strains. frontiersin.orgresearchgate.netnih.gov This approach not only confirms the presence of known compounds but also accelerates the discovery of novel structural variants. frontiersin.orgnih.gov

Genetic Engineering for Enhanced Production or Modified Structures

This compound is classified as a cyanobactin, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs). publish.csiro.aumdpi.comnih.gov This mode of biosynthesis, distinct from the non-ribosomal peptide synthetase (NRPS) pathways used for many other cyanopeptides, makes the process amenable to genetic engineering. nih.govnih.gov

The biosynthetic gene cluster responsible for aerucyclamide production is known as the mca cluster. nih.govresearchgate.net This cluster encodes a precursor peptide (McaE) containing the core amino acid sequence, along with enzymes for post-translational modifications, such as heterocyclases and proteases that cleave and cyclize the final product. nih.govresearchgate.net

The understanding of these biosynthetic pathways opens the door for genetic manipulation. Researchers have demonstrated that the heterologous expression of cyanobactin gene clusters in hosts like Escherichia coli is possible, allowing for the production of these complex peptides in a controlled laboratory setting. nih.govplos.org This approach not only facilitates the production of known compounds but also serves as a platform for creating novel molecules. By modifying the precursor gene sequence, it is theoretically possible to direct the synthesis of new cyclic peptides with altered amino acid compositions and potentially new or enhanced biological activities. nih.gov While the focus has often been on related cyanobactins like patellamides and piricyclamides, the same principles apply to aerucyclamides. nih.govplos.org Genetic engineering holds significant potential for generating libraries of aerucyclamide analogues for structure-activity relationship studies and for enhancing the yield of specific, desired compounds for further research. dntb.gov.uafrontiersin.org

Environmental Monitoring and Assessment Techniques for Cyanopeptides

The increasing occurrence of cyanobacterial blooms has necessitated the development of sensitive methods for monitoring not just well-known toxins but also other bioactive cyanopeptides like this compound. mdpi.com Advanced analytical techniques are crucial for assessing the environmental presence and potential risks of these compounds.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for the detection and quantification of aerucyclamides in environmental samples. mdpi.comnih.gov Specifically, methods using high-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, provide high sensitivity and selectivity, enabling the identification of these compounds at the low microgram-per-liter (ng/L) concentrations typically found in surface waters. mdpi.comnih.govub.edu

To handle the complexity of environmental matrices and achieve low detection limits, sample preparation often involves solid-phase extraction (SPE). mdpi.com A significant advancement is the development of automated online-SPE-HPLC-HRMS/MS systems. These integrated systems increase sample throughput, improve reproducibility, and reduce manual labor, making large-scale monitoring of multiple cyanopeptide classes, including cyclamides, more feasible. chimia.ch One such method has been successfully applied to monitor Swiss lakes, quantifying 17 different cyanopeptides. chimia.ch

Understanding the environmental fate of this compound is also a key aspect of its assessment. Studies on its photodegradation have shown that under simulated solar irradiation, its breakdown is primarily driven by oxidation by hydroxyl radicals (•OH). researchgate.net this compound itself was found to be relatively stable when exposed to UVA light alone. researchgate.net Such studies, combined with monitoring data, are essential for modeling the persistence and ecological risks of these emerging cyanopeptides in aquatic ecosystems.

Computational Chemistry and Molecular Modeling for SAR and Mechanism Prediction

Computational chemistry provides powerful predictive tools to complement experimental research on this compound. These methods are used to investigate reaction mechanisms, predict properties, and explore structure-activity relationships (SAR).

Density Functional Theory (DFT) calculations have been employed to study the reactivity of this compound, particularly its photooxidation by singlet oxygen (¹O₂). ethz.ch These studies model the potential energy profiles of the reaction, revealing the electronic states involved and helping to explain why the reaction proceeds in a certain way. acs.org Theoretical predictions have shown excellent agreement with experimental measurements of reaction rate constants, confirming that the thiazole moiety is the likely site of reactivity. acs.org This work is crucial for predicting the environmental fate of this compound and other similar peptides. acs.org

Molecular docking is another computational technique used to predict how a molecule like this compound might bind to a biological target, such as an enzyme. researchgate.net While specific docking studies for this compound are not widely published, this approach has been applied to other cyanopeptides to elucidate their mechanisms of action, such as the inhibition of proteases. usp.brnih.gov For thiazole-containing compounds in general, docking studies have been used to investigate potential antibacterial or anticancer activities by modeling their interactions with target proteins. researchgate.net

These computational approaches are integral to understanding SAR, which aims to connect a molecule's chemical structure to its biological effect. nih.gov Although the specific molecular features of aerucyclamides responsible for their bioactivity remain largely unknown, computational modeling can help identify key structural motifs and guide the synthesis of new analogues with potentially enhanced or more selective activity. nih.gov

Q & A

Q. How should researchers document synthetic procedures for this compound analogs to ensure reproducibility?

- Methodological Answer : Report reaction conditions (temperature, solvent ratios), purification gradients (HPLC mobile phases), and characterization data (e.g., H NMR chemical shifts, HR-MS m/z values). Supplementary materials should include raw spectral files and crystallographic data (CCDC deposition codes) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-omics studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.